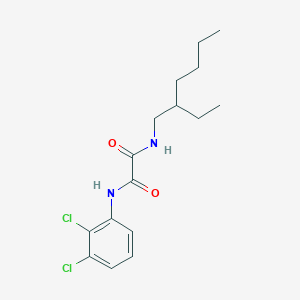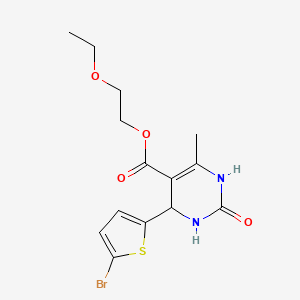![molecular formula C18H18BrNO B3983695 1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B3983695.png)
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one
Overview
Description
1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)amino]-2-buten-1-one, commonly known as BR-DIMP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields.
Mechanism of Action
The mechanism of action of BR-DIMP is still under investigation. However, studies suggest that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It may also work by interfering with the synthesis of DNA and RNA in cancer cells.
Biochemical and Physiological Effects:
BR-DIMP has been shown to have a low toxicity profile in animal studies. It has been found to be well-tolerated in rats and mice at high doses. However, more studies are needed to determine the long-term effects of BR-DIMP on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of BR-DIMP is its versatility in different fields of research. Its low toxicity profile also makes it a safer alternative to other synthetic compounds. However, its limited solubility in water can be a limitation for certain experiments. Its high cost may also be a limitation for some researchers.
Future Directions
There are several future directions for the research on BR-DIMP. In medicine, more studies are needed to determine its efficacy as an anti-cancer and anti-inflammatory agent. In agriculture, more studies are needed to determine its potential as a herbicide and its effects on non-target organisms. In materials science, more studies are needed to optimize its use in the synthesis of organic electronics. Overall, the potential applications of BR-DIMP make it a promising compound for future research.
Scientific Research Applications
BR-DIMP has been studied extensively for its potential use in various fields such as medicine, agriculture, and materials science. In medicine, BR-DIMP has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, BR-DIMP has shown potential as a herbicide by inhibiting the growth of weeds. In materials science, BR-DIMP has been studied for its potential use in the synthesis of organic electronics.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,4-dimethylanilino)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c1-12-4-9-17(10-13(12)2)20-14(3)11-18(21)15-5-7-16(19)8-6-15/h4-11,20H,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXADMISGVXVJN-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-ethoxyphenyl)-8-phenyl-3,4a,7a,8-tetrahydropyrrolo[3',4':5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione](/img/structure/B3983612.png)
![7-chloroanthra[1,2-b]benzo[d]furan-5,13-dione](/img/structure/B3983617.png)



![1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B3983665.png)
![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3983666.png)
![5-tert-butyl-1-[(mesityloxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983684.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)malonamide](/img/structure/B3983703.png)



